molecular formula C27H23N3O4S B2645444 benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate CAS No. 536710-48-2

benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate

Cat. No.: B2645444
CAS No.: 536710-48-2
M. Wt: 485.56
InChI Key: GTVCUKDEBFAOQR-UHFFFAOYSA-N
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Description

Historical Development of Pyrimido[5,4-b]indole Chemistry

The pyrimido[5,4-b]indole system emerged in the mid-20th century as synthetic organic chemistry advanced methods for fusing heterocycles. Early work focused on cyclocondensation reactions between aminobenzonitriles and electrophilic reagents, as exemplified by the synthesis of ethyl 2-((2-cyanophenyl)amino)acetate intermediates. The 1980s saw expanded interest in these frameworks due to their structural resemblance to purine analogs, prompting investigations into antiviral and anticancer activities. By the 2010s, high-throughput screening campaigns identified pyrimido[5,4-b]indoles as potent Toll-like receptor (TLR) agonists, with compound 1 (Table 1) stimulating TLR4/MD-2 complexes at nanomolar concentrations.

Table 1: Key Pyrimido[5,4-b]indole Derivatives and Biological Targets

Compound Substituents Biological Activity Reference
1 Phenylcarboxamide, N-5 Me TLR4 agonism (EC50 = 82 nM)
18r Fluoroquinolone hybrid Broad-spectrum antibacterial
EVT-5766849 4-Chloro Kinase inhibition (CK1δ/ε)

Structural Classification within Heterocyclic Frameworks

Pyrimido[5,4-b]indoles belong to the fused bicyclic heteroaromatic family, characterized by:

  • A six-membered pyrimidine ring (positions 1–4, 9–10) fused to a five-membered indole system (positions 5–8)
  • Variable substitution patterns at N-3, C-4, and N-5 positions influencing electronic distribution
  • Planar geometry enabling π-stacking with biological targets like kinase ATP-binding pockets

The benzyl sulfanylacetate moiety in the target compound introduces a flexible side chain at C-2, enhancing interactions with hydrophobic protein domains while maintaining core planarity.

Significance in Medicinal Chemistry Research

Pyrimido[5,4-b]indoles exhibit multifaceted bioactivity:

  • Immunomodulation : TLR4 activation via MD-2 binding initiates NF-κB and interferon signaling, relevant for adjuvant development
  • Antimicrobial Action : Hybrid derivatives like 18r inhibit DNA gyrase in multidrug-resistant Acinetobacter baumannii (MIC = 0.25 μg/mL)
  • Kinase Inhibition : 4-Amino analogs demonstrate submicromolar activity against DYRK1A (IC50 = 0.21 μM), a target in neurodegenerative diseases

The 4-ethoxyphenyl group in the subject compound likely enhances membrane permeability through lipophilic interactions, while the sulfanylacetate linker provides metabolic stability compared to ester-based analogs.

Evolutionary Development of Sulfanylacetate Derivatives

Sulfanylacetate incorporation into heterocycles evolved from early thiourea coupling strategies. Key milestones include:

  • 1980s–1990s : Thioether linkages used to tether pharmacophores to DNA-intercalating scaffolds
  • 2000s : Benzyl thioacetates applied as prodrugs for thiol-containing antivirals
  • 2010s–Present : Rational design of compounds like ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetate, optimizing target binding through sulfur’s dual role in hydrogen bonding and hydrophobic effects

The current compound extends this lineage by pairing 4-ethoxyphenyl’s electron-donating effects with the sulfanylacetate’s conformational flexibility, potentially enabling simultaneous engagement of multiple enzyme subpockets.

Properties

IUPAC Name

benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-2-33-20-14-12-19(13-15-20)30-26(32)25-24(21-10-6-7-11-22(21)28-25)29-27(30)35-17-23(31)34-16-18-8-4-3-5-9-18/h3-15,28H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVCUKDEBFAOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenylhydrazine with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrimidoindoles

Compound Name R3 (Position 3) R2 (Position 2) Ester/Acid Group Biological Activity (if reported)
Target Compound 4-Ethoxyphenyl -S-CH2-COO-Benzyl Benzyl ester Not explicitly reported
Ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate 4-Fluorophenyl -S-CH2-COO-Ethyl Ethyl ester TLR4 modulation (inferred)
tert-Butyl 2-((5-Dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate Phenyl -S-CH2-COO-tert-Butyl tert-Butyl ester TLR4 ligand
2-((5-(Cyanomethyl)-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid Phenyl -S-CH2-COOH Carboxylic acid Improved solubility
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 4-Ethoxyphenyl -S-CH2-CO-N-pyrrolidinyl Amide Not reported

Key Observations :

  • Position 3 Substituents: The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ) or simple phenyl rings (as in ).
  • Position 2 Modifications : The benzyl ester in the target compound increases steric bulk compared to ethyl or tert-butyl esters, likely reducing water solubility but improving membrane permeability . Carboxylic acid derivatives (e.g., ) exhibit higher polarity, favoring aqueous environments.
  • Biological Relevance : TLR4-active analogs (e.g., ) often feature alkyl or aryl groups at position 5, suggesting that substituent flexibility at this position is critical for receptor binding. The target compound’s 4-ethoxyphenyl group may offer unique binding interactions, though specific activity data are lacking .

Physicochemical and Crystallographic Properties

Table 2: Calculated Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound 501.6 4.5 6 7 85.1
Ethyl 2-{[3-(4-fluorophenyl)-4-oxo-...]acetate 453.5 3.8 6 6 85.1
Compound 7c (Carboxylic Acid) 439.5 2.2 7 5 112.5
3-(4-Ethoxyphenyl)-2-...-pyrrolidinyl 464.5 3.1 5 6 72.7

Analysis :

  • The benzyl ester in the target compound increases molecular weight and logP compared to ethyl esters, suggesting enhanced lipid bilayer penetration but reduced aqueous solubility .
  • Carboxylic acid derivatives (e.g., ) exhibit higher polar surface areas, aligning with their improved solubility in polar solvents.

Biological Activity

Benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Indole Derivative : The presence of a pyrimido[5,4-b]indole moiety suggests potential interactions with various biological targets.
  • Ethoxyphenyl Group : This group may enhance lipophilicity and influence the compound's bioavailability.
  • Sulfanyl Group : The sulfur atom can participate in various biochemical interactions, potentially affecting the compound's reactivity and biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The indole structure may allow for interaction with neurotransmitter receptors or other signaling pathways.
  • Antioxidant Activity : Sulfur-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation
  • Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties. Studies on related indole derivatives indicate effectiveness against both Gram-positive and Gram-negative bacteria .
MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines. The results demonstrated significant reductions in viability at low micromolar concentrations .
  • Antimicrobial Testing : Research focused on various indole derivatives showed promising results against pathogenic bacteria and fungi. The mechanism was attributed to disruption of microbial cell membranes and inhibition of essential metabolic pathways .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles in vivo, making them potential candidates for further development in therapeutic applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetate?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–100°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). Catalysts like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitutions at the sulfanyl group. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups like the carbonyl (C=O) and sulfanyl (S–C) moieties. Purity is assessed using HPLC with UV detection .

Q. How can researchers screen for potential biological activity in this compound?

Initial screening involves enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity or kinase assays for anticancer potential). Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes are performed to identify preliminary activity .

Q. What stability considerations are critical during storage?

The compound is stable under inert atmospheres (N₂/Ar) at −20°C but degrades in the presence of strong oxidizers or moisture. Lyophilization and storage in amber vials with desiccants are recommended .

Q. How can oxidation or reduction reactions modify its structure?

The sulfanyl group can be oxidized to sulfoxides/sulfones using H₂O₂ or m-CPBA, while the ketone moiety may be reduced to alcohols with NaBH₄. Reaction conditions (solvent, temperature) must be optimized to avoid side products .

Advanced Research Questions

Q. What challenges arise in multi-step synthesis optimization?

Competing side reactions (e.g., over-oxidation or ring-opening) necessitate orthogonal protecting groups for the indole and pyrimidine moieties. Scalability is limited by low yields in sulfanyl-acetate coupling; microwave-assisted synthesis has been explored to improve efficiency .

Q. How can computational models predict biological targets?

Molecular docking using the InChI-derived 3D structure (e.g., in AutoDock Vina) identifies potential interactions with enzymes like TLR4 or COX-2. MD simulations assess binding stability, while QSAR models correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity .

Q. How do structural variations in analogs resolve conflicting bioactivity data?

For example, replacing the 4-ethoxyphenyl group with a 4-fluorophenyl group ( ) alters electron density, affecting enzyme binding. Comparative SAR studies using SPR or ITC quantify affinity differences and guide lead optimization .

Q. What methodologies validate crystallographic data for this compound?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) resolves bond angles/lengths. Challenges include crystal polymorphism; vapor diffusion with acetonitrile/water is a common crystallization strategy .

Q. How can in vivo studies be designed to evaluate pharmacokinetics?

Radiolabeled analogs (e.g., ¹⁴C at the benzyl group) track absorption/distribution in rodent models. Metabolite identification via LC-MS/MS and CYP450 inhibition assays address metabolic stability issues .

Q. What strategies improve aqueous solubility for in vitro assays?

Prodrug approaches (e.g., ester-to-carboxylic acid conversion) or nanoformulation with PEGylated liposomes enhance solubility without compromising activity .

Contradiction Analysis

Q. Why do studies report varying anticancer potencies for pyrimidoindole derivatives?

Discrepancies arise from assay conditions (e.g., cell line specificity) and substituent electronic effects. For instance, bulkier alkyl chains (e.g., dodecyl in ) may enhance membrane permeability but reduce target binding. Cross-study validation using standardized protocols (e.g., NCI-60 panel) is recommended .

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